Pranedipine tartrate

Description

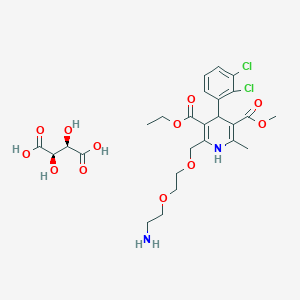

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H34Cl2N2O12 |

|---|---|

Molecular Weight |

637.5 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;3-O-ethyl 5-O-methyl 2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |

InChI |

InChI=1S/C22H28Cl2N2O6.C4H6O6/c1-4-32-22(28)19-16(12-31-11-10-30-9-8-25)26-13(2)17(21(27)29-3)18(19)14-6-5-7-15(23)20(14)24;5-1(3(7)8)2(6)4(9)10/h5-7,18,26H,4,8-12,25H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

InChI Key |

LKFLYCNXQSCXIV-LREBCSMRSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)COCCOCCN.C(C(C(=O)O)O)(C(=O)O)O |

Synonyms |

(((amino-2-ethoxy)-2-ethoxy)methyl)-2-(dichloro-2',3'-phenyl)-4-ethoxycarbonyl-3-methoxycarbonyl-5-methyl-6-dihydro-1,4-pyridine S 11568 S 12967 S 12968 S-11568 S-12967 S-12968 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Pranedipine Tartrate

Elucidation of Original Synthesis Routes for Pranedipine Base

The foundational synthesis of the pranedipine base relies on the Hantzsch dihydropyridine (B1217469) synthesis, a classic and versatile method for constructing the dihydropyridine ring. researchgate.netresearchgate.net This multicomponent reaction typically involves the condensation of an aldehyde, a β-ketoester, and a source of ammonia (B1221849). researchgate.net

Key Synthetic Intermediates and Reaction Conditions

A published synthesis of pranedipine (referred to as S-12968) outlines a specific application of the Hantzsch reaction. drugfuture.com The key intermediates in this process are:

4-[2-(2-phthalimidoethoxy)ethoxy]-3-oxobutyric acid ethyl ester (I)

2-(2,3-dichlorobenzylidene)-3-oxobutyric acid 2-cyanoethyl ester (II) drugfuture.com

The synthesis proceeds through the cyclization of these two intermediates with ammonium (B1175870) formate (B1220265) in hot ethanol. drugfuture.com This reaction yields the protected racemic 1,4-dihydropyridine (B1200194) (III). drugfuture.com The phthalimido group serves as a protecting group for the primary amine.

Another crucial intermediate in the synthesis of related compounds is 2-[2-(2-chloroethoxy)ethoxy]ethanol (B139825) (CEEE). guidechem.comgoogle.com This intermediate is synthesized from 2-chloroethanol (B45725) and ethylene (B1197577) oxide. guidechem.comgoogle.com The reaction is typically catalyzed and involves careful temperature control to manage the exothermic addition of ethylene oxide. guidechem.comgoogle.com

The reaction conditions for the Hantzsch synthesis of the pranedipine core generally involve heating the reactants in a suitable solvent, such as ethanol. drugfuture.com The use of ammonium formate provides the nitrogen atom for the dihydropyridine ring.

Stereoselective Synthesis Approaches for Dihydropyridines

Pranedipine possesses a chiral center at the C4 position of the dihydropyridine ring, and its pharmacological activity resides primarily in one enantiomer. Therefore, stereoselective synthesis is of paramount importance.

One documented approach to obtaining the desired enantiomer of pranedipine involves the resolution of the racemic mixture. drugfuture.com After the initial cyclization to form the protected racemic 1,4-dihydropyridine (III), chiral preparative High-Performance Liquid Chromatography (HPLC) is employed to separate the enantiomers, yielding the desired (R)-(-)-enantiomer (IV). drugfuture.com

Subsequent deprotection of the (R)-(-)-enantiomer (IV) is achieved using aqueous methylamine (B109427) to remove the phthalimido group, affording (S)-(-)-2-[2-(2-aminoethoxy)ethoxymethyl]-4-(2,3-dichlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-monoethyl ester (V). drugfuture.com

More advanced and efficient stereoselective strategies for dihydropyridine synthesis often involve the use of chiral auxiliaries or catalysts. acs.orgrsc.org These methods aim to direct the stereochemical outcome of the reaction, avoiding the need for classical resolution. For instance, the use of chiral N-acyl pyridinium (B92312) salts can lead to the regio- and stereoselective addition of nucleophiles to form 2-substituted dihydropyridines. acs.orgacs.org While not explicitly detailed for pranedipine in the available literature, these principles represent a key area of research in asymmetric dihydropyridine synthesis. wur.nl

Tartrate Salt Formation and Characterization for Research Purity

The formation of a salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a drug substance, such as solubility, stability, and ease of handling. drugs.comnih.gov Pranedipine is formulated as a tartrate salt. Tartaric acid is a chiral dicarboxylic acid that is widely used in the pharmaceutical industry for salt formation. wikipedia.orgresearchgate.net

The formation of pranedipine tartrate involves reacting the pranedipine free base with tartaric acid in a suitable solvent system. The resulting salt can then be isolated by crystallization. The choice of the specific tartaric acid enantiomer (L-(+)-tartaric acid, D-(-)-tartaric acid, or meso-tartaric acid) can influence the properties of the final salt. wikipedia.org

Characterization of the tartrate salt is crucial to ensure its identity, purity, and quality for research and potential therapeutic use. Standard analytical techniques employed for this purpose include:

Differential Scanning Calorimetry (DSC): To determine the melting point and assess the crystalline purity of the salt. rsc.org

Thermogravimetric Analysis (TGA): To evaluate the thermal stability and identify the presence of solvates or hydrates. rsc.org

Spectroscopic Methods (FT-IR, NMR): To confirm the chemical structure and the presence of both the pranedipine and tartrate moieties. researchgate.netresearchgate.net

Powder X-ray Diffraction (PXRD): To characterize the solid-state form of the salt.

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity and enantiomeric purity of the pranedipine. drugfuture.com

Advanced Synthetic Strategies and Process Optimization

The pharmaceutical industry is continually seeking more efficient, sustainable, and cost-effective manufacturing processes. frontiersin.org This has led to the exploration of advanced synthetic strategies for the production of dihydropyridines like pranedipine.

Green Chemistry Principles in Dihydropyridine Synthesis

Green chemistry principles focus on designing chemical processes that minimize the use and generation of hazardous substances. frontiersin.orgacs.org In the context of dihydropyridine synthesis, several green approaches have been investigated:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol-water mixtures. frontiersin.org

Catalyst-Free Reactions: Developing synthetic protocols that proceed efficiently without the need for a catalyst, which simplifies purification and reduces waste. acs.org

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. researchgate.netresearchgate.netbeilstein-journals.org

Use of Heterogeneous Catalysts: Employing solid catalysts, such as montmorillonite (B579905) K-10, which can be easily recovered and reused, minimizing waste and catalyst leaching into the product. rsc.org

| Method | Key Advantages | Example Condition | Reference |

|---|---|---|---|

| Microwave-Assisted | Rapid reaction times, improved yields | Irradiation at 100°C for 1 min | beilstein-journals.org |

| Solvent-Free | Reduced solvent waste, simplified workup | Neat reaction conditions | researchgate.net |

| Ultrasonication | Enhanced reaction rates | Ultrasound irradiation | researchgate.net |

| Heterogeneous Catalysis | Catalyst reusability, reduced waste | Montmorillonite K-10 catalyst | rsc.org |

Flow Chemistry and Continuous Manufacturing Applications

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. nih.govresearchgate.net The synthesis of dihydropyridines has been successfully adapted to flow chemistry systems. researchgate.netbeilstein-journals.org

In a typical flow setup for Hantzsch dihydropyridine synthesis, solutions of the reactants are pumped and mixed in a reactor coil, which can be heated or irradiated (e.g., with microwaves) to promote the reaction. beilstein-journals.orgnih.gov The product stream continuously exits the reactor for downstream processing. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved product consistency and yield. google.com The use of flow reactors can also enable the safe handling of hazardous reagents and intermediates. nih.gov

| Parameter | Significance | Typical Range | Reference |

|---|---|---|---|

| Flow Rate | Determines residence time in the reactor | 0.5 mL/min | nih.gov |

| Temperature | Affects reaction rate and selectivity | 30°C to 150°C | google.com |

| Reactor Type | Influences mixing and heat transfer | Coil reactor, microflow system | nih.govgoogle.com |

| Catalyst | Can be used in packed-bed reactors | 10% Pd/C (for related hydrogenations) | nih.gov |

Design and Synthesis of Pranedipine Analogs and Derivatives

The 1,4-dihydropyridine (DHP) nucleus is recognized in medicinal chemistry as a "privileged scaffold". eurekaselect.comresearchgate.net This means that when appropriately substituted, it can interact with various biological targets, making it a versatile starting point for drug design. eurekaselect.com Pranedipine, as a member of the DHP class, has a structure that can be systematically modified to generate analogs and derivatives for research purposes. These modifications aim to explore and optimize the compound's chemical and pharmacological properties by investigating its structure-activity relationships (SARs). researchgate.netnih.gov

The chemical structure of pranedipine offers several key regions for modification to generate research analogs. The primary goals of synthesizing these analogs are to probe the molecule's interaction with its target, refine its selectivity, and improve its pharmacokinetic profile. researchgate.netias.ac.in The core structure consists of a central 1,4-dihydropyridine ring, a substituted phenyl ring at the C4 position, and distinct ester groups at the C3 and C5 positions.

Key structural features of 1,4-dihydropyridines are generally considered essential for their activity, including:

An unsubstituted nitrogen atom (N1) on the dihydropyridine ring. researchgate.net

An aryl substituent at the C4 position. researchgate.net

The presence of ester groups at the C3 and C5 positions, which significantly influence both biological activity and tissue selectivity. researchgate.net

Medicinal chemistry efforts to create analogs of DHPs like pranedipine often focus on the following modifications:

Modification of the C4-Aryl Ring: The 2,3-dichlorophenyl group in pranedipine is a critical determinant of its activity. Research analogs can be synthesized by altering the substitution pattern on this phenyl ring. For example, changing the position (ortho, meta, para) or the nature (e.g., electron-withdrawing like nitro or trifluoromethyl, or electron-donating like methoxy) of the substituents can dramatically alter the molecule's potency and receptor binding. acs.org The synthesis of such analogs typically employs the Hantzsch 1,4-dihydropyridine synthesis or its modifications, where a substituted benzaldehyde (B42025) is condensed with two equivalents of a β-ketoester and an ammonia source. nih.govmdpi.com

Modification of the C3 and C5 Ester Groups: The ester groups at the C3 and C5 positions are not identical in pranedipine, making it an unsymmetrical DHP. This asymmetry is crucial for its activity. researchgate.net Analogs can be designed by varying the alkyl chains of these esters. For instance, the ethyl ester at C3 or the unique 2-(2-aminoethoxy)ethoxymethyl ester at C2 could be replaced with other groups to study their impact on lipophilicity, metabolic stability, and tissue selectivity. For example, replacing them with longer or more polar side chains can be explored. nih.gov

Modification of the 1,4-DHP Ring: While the core ring is vital, minor modifications can be investigated. For research purposes, N-substituted analogs can be synthesized to explore the necessity of the N1-H proton for activity. ias.ac.in Furthermore, fusing other rings to the DHP scaffold can create novel condensed heterocyclic systems with potentially different pharmacological profiles. nih.gov

The synthesis of these diverse analogs allows researchers to build a comprehensive structure-activity relationship (SAR) profile. researchgate.net This knowledge helps in understanding the precise molecular interactions required for the desired biological effect and guides the design of compounds with enhanced properties for research applications. nih.gov

Table 1: Illustrative Examples of Medicinal Chemistry Modifications for Pranedipine Analogs This table presents hypothetical modifications based on established medicinal chemistry principles for the 1,4-dihydropyridine class and is for illustrative purposes.

| Modification Site | Original Group in Pranedipine | Example of Modified Group | Rationale for Research |

| C4-Phenyl Ring | 2,3-Dichlorophenyl | 2-Nitrophenyl | To study the effect of a strong electron-withdrawing group on receptor binding affinity. |

| C4-Phenyl Ring | 2,3-Dichlorophenyl | 4-Methoxyphenyl | To investigate the influence of an electron-donating group on activity and selectivity. |

| C3-Ester | Ethyl ester | Isopropyl ester | To assess the impact of increased steric bulk on potency and metabolic stability. |

| C2-Side Chain | 2-(2-aminoethoxy)ethoxymethyl | 2-Hydroxyethyl | To simplify the structure and evaluate the role of the ether and terminal amine functionalities. |

| N1-Position | -H | -CH₃ (Methyl) | To determine the importance of the N-H proton for hydrogen bonding at the receptor site. |

A prodrug is a biologically inactive or less active derivative of a parent drug molecule that undergoes transformation in vivo to release the active drug. google.com This strategy is a powerful tool in medicinal chemistry to overcome undesirable properties of a drug candidate, such as poor solubility, instability, or lack of site-specificity, thereby enhancing its utility in research. googleapis.comgoogle.com The pranedipine molecule contains several functional groups, notably a primary amine and a secondary amine, that are amenable to chemical modification to form prodrugs.

Carrier-Linked Prodrugs: This is the most common prodrug strategy, where the active drug is covalently linked to a non-toxic carrier moiety. google.com For pranedipine, the primary amine in the C2 side chain is an ideal handle for creating carrier-linked prodrugs.

Acyloxyalkyl Carbamates: Patent literature suggests the potential for creating acyloxyalkyl carbamate (B1207046) prodrugs from amine-containing drugs, listing pranedipine as a possible candidate. googleapis.comgoogle.comgoogle.com In this approach, the amine forms a carbamate linkage with an acyloxyalkyl group. This promoiety is designed to be cleaved by ubiquitous esterase enzymes in the body to release the parent amine drug. Such prodrugs can be designed to improve oral bioavailability for research studies.

Amide/Peptide Linkages: The primary amine could be acylated or linked to an amino acid or a small peptide. google.comgoogleapis.com Linking to a hydrophilic amino acid like serine or a dipeptide could significantly increase the aqueous solubility of the compound, which is highly beneficial for in vitro assay formulation and in vivo administration in research settings. googleapis.com

Bioprecursor Prodrugs: This strategy involves modifying the drug itself in a way that it is metabolically or chemically converted into the active form. A relevant example from the DHP class is the design of a dihydropyridine-pyridinium salt redox system. acs.org For instance, a chemical delivery system (CDS) was developed for the related DHP felodipine, where the DHP was linked to a 1,4-dihydropyridinyl moiety. acs.org After administration, this system is designed to be oxidized to a charged pyridinium salt, which can "lock" the drug into a specific compartment like the brain, before slowly releasing the active drug. acs.org A similar strategy could hypothetically be applied to pranedipine for investigating its effects in specific tissues for research purposes.

The design and synthesis of prodrugs are guided by the specific research goal, whether it is to improve solubility for easier handling in experiments, enhance stability under specific conditions, or to control the release of the active compound.

Table 2: Potential Prodrug Strategies for Pranedipine for Research Applications This table illustrates potential prodrug modifications of pranedipine based on its chemical structure and common prodrug strategies. These are not reported prodrugs of pranedipine but represent feasible research approaches.

| Prodrug Strategy | Target Functional Group in Pranedipine | Example Promoiety | Linkage Type | Research Property to Enhance |

| Increase Aqueous Solubility | Primary Amine | Glycine | Amide | Solubility for in vitro/in vivo studies |

| Increase Aqueous Solubility | Primary Amine | Phosphate (B84403) | Phosphoramide | Solubility, potential for parenteral formulation |

| Improve Membrane Permeation | Primary Amine | Isobutanoyloxyethoxycarbonyl | Carbamate | Lipophilicity, oral absorption |

| Targeted Delivery (Hypothetical) | C3-Ester Hydroxyl (after modification) | 1-Methyl-1,4-dihydropyridinylcarbonyl | Ester | Brain-targeting (Redox Chemical Delivery System) |

Molecular and Cellular Pharmacology of Pranedipine Tartrate: Pre Clinical Insights

Interaction with Voltage-Dependent Calcium Channels (VDCCs)

Voltage-dependent calcium channels are integral membrane proteins that mediate calcium influx in response to membrane depolarization. They are crucial for a variety of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.

Pre-clinical research has consistently demonstrated that pranedipine tartrate exhibits a high degree of specificity for L-type voltage-dependent calcium channels (L-VDCCs). These channels are the predominant type found in vascular smooth muscle cells and cardiomyocytes. In various cellular models, the application of this compound leads to a significant inhibition of L-type calcium currents, with minimal effects on other types of calcium channels at therapeutic concentrations. This selectivity is a hallmark of the dihydropyridine (B1217469) class of calcium channel blockers and is fundamental to their therapeutic utility.

Ligand-binding studies, often employing radiolabeled dihydropyridines, have been instrumental in characterizing the binding site of compounds like this compound on the L-type calcium channel. These studies have revealed a specific, high-affinity binding site for dihydropyridines on the α1 subunit of the L-type calcium channel, which is the main pore-forming subunit. The binding affinity of this compound to this receptor site is a key determinant of its potency. While specific binding affinity data for this compound is proprietary and varies across different experimental conditions, it is established to be within the nanomolar range, indicating a high affinity for its target.

| Parameter | Description |

| Target Channel | L-type Voltage-Dependent Calcium Channel (L-VDCC) |

| Binding Site | α1 subunit of the L-VDCC |

| Mechanism | Allosteric modulation, stabilization of the inactivated state |

| Effect | Inhibition of calcium influx |

Mechanistic Insights into Receptor and Ion Channel Modulation

The interaction of this compound with L-type calcium channels translates into measurable effects on cellular electrophysiology and downstream signaling cascades.

Electrophysiological studies using techniques such as patch-clamp have provided direct evidence of this compound's effect on ion channel function. In isolated vascular smooth muscle cells, application of this compound results in a marked reduction in the amplitude of the L-type calcium current (ICa,L) upon depolarization. This inhibition of inward calcium current leads to a decrease in intracellular calcium concentration, which is the direct trigger for muscle contraction. Consequently, this leads to vasodilation.

Similarly, in isolated cardiac myocytes, this compound reduces the plateau phase of the cardiac action potential, which is largely dependent on the influx of calcium through L-type channels. This effect contributes to a negative inotropic effect (reduction in the force of contraction). The voltage-dependent nature of this block is evident in these studies, with the inhibitory effect being more pronounced at more depolarized membrane potentials.

| Cell Type | Electrophysiological Effect of this compound |

| Vascular Smooth Muscle Cells | Inhibition of L-type calcium current (ICa,L), leading to reduced intracellular calcium and vasorelaxation. |

| Cardiac Myocytes | Reduction of the plateau phase of the action potential, contributing to a negative inotropic effect. |

The primary effect of this compound—the reduction of intracellular calcium—has significant downstream consequences for various intracellular signaling pathways. Calcium itself is a crucial second messenger that regulates a multitude of cellular processes. By lowering intracellular calcium levels in target cells, this compound can indirectly influence these pathways.

For instance, the activity of calcium-dependent enzymes, such as calmodulin-dependent kinases and protein kinase C, is modulated by the changes in intracellular calcium concentration induced by this compound. However, direct, specific interactions of this compound with second messenger systems like the cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP) pathways have not been established as its primary mechanism of action. The predominant view is that the effects on these pathways are secondary to the reduction in calcium influx.

Cellular and Subcellular Effects

The pre-clinical investigation of this compound at the cellular and subcellular levels has focused on its effects as a dihydropyridine calcium channel blocker. While direct studies on pranedipine are limited in publicly available literature, the well-established mechanism of action for this class of compounds provides a strong framework for understanding its cellular effects. The primary action of dihydropyridines is the blockade of L-type voltage-gated calcium channels, which are crucial for the function of various excitable cells.

Dihydropyridine calcium channel blockers are known for their potent vasodilatory effects, which stem from their action on vascular smooth muscle cells (VSMCs). Contraction in these cells is highly dependent on the influx of extracellular calcium through L-type calcium channels upon membrane depolarization.

The general mechanism for dihydropyridines involves binding to the α1 subunit of the L-type calcium channel, stabilizing it in an inactive state and thereby reducing the probability of channel opening in response to depolarization. This leads to a decrease in calcium entry and a reduction in the activation of calmodulin and myosin light chain kinase, ultimately resulting in smooth muscle relaxation. It is highly probable that this compound exerts its effects on smooth muscle cell contractility through this same fundamental mechanism.

Table 1: Effects of Dihydropyridine Calcium Channel Blockers on Vascular Smooth Muscle Cells (VSMCs) in Pre-clinical Models

| Compound | Model System | Key Findings | Reference |

| Nifedipine (B1678770) | Rat Aortic VSMCs | Inhibited VSMC proliferation and reactive oxygen species production. | nih.gov |

| Nifedipine | Cultured Mouse Cortical Neurons | Attenuated neurotoxicity produced by prolonged exposure to excitatory amino acids. | nih.gov |

Effects on Cardiac Myocyte Function inin vitroModels

In cardiac myocytes, L-type calcium channels play a critical role in the excitation-contraction coupling process. The influx of calcium through these channels during the plateau phase of the cardiac action potential triggers the release of a larger amount of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release, which is essential for myocardial contraction.

Due to their mechanism of action, dihydropyridine calcium channel blockers can have a negative inotropic (force-reducing) effect on the heart. Studies on isolated heart preparations have provided insights into these effects. For instance, in an isolated rabbit heart model, nifedipine was shown to affect diastolic coronary resistance and myocardial contraction, particularly in the context of ischemia and reperfusion. nih.gov

While direct in vitro studies on the effects of this compound on isolated cardiac myocytes are not extensively documented, it is anticipated that, like other dihydropyridines, it would reduce calcium influx into cardiac muscle cells. This would lead to a decrease in the availability of trigger calcium for sarcoplasmic reticulum release, resulting in a reduction in myocardial contractility. The degree of this effect relative to its vascular smooth muscle effects contributes to the vascular selectivity profile of the drug.

Table 2: Pre-clinical in vitro and ex vivo Effects of Dihydropyridine Analogues on Cardiac Function

| Compound | Model System | Key Findings | Reference |

| Nifedipine | Isolated Rabbit Heart (Langendorff) | Prevented the increase of diastolic coronary resistance on reperfusion after ischemia. | nih.gov |

Influence on Neuronal Excitability in Cell Cultures

L-type calcium channels are also present in neurons and are involved in various physiological processes, including the regulation of gene expression and synaptic plasticity. The influx of calcium through these channels can contribute to neuronal excitability and neurotransmitter release.

The influence of dihydropyridine calcium channel blockers on neuronal function has been a subject of investigation. For example, studies have shown that these channels can be a target for neuroprotection. Nifedipine has been demonstrated to attenuate the neurotoxicity induced by prolonged exposure to excitatory amino acids in cultured mouse cortical neurons. nih.gov This suggests that by blocking excessive calcium entry, dihydropyridines can mitigate excitotoxic neuronal damage.

Although specific data on the effects of this compound on neuronal excitability in cell cultures is scarce, its action as an L-type calcium channel blocker implies a potential to modulate neuronal function. By reducing calcium influx, this compound could influence neuronal firing patterns and synaptic transmission. The significance of this effect would depend on the specific neuronal populations and their reliance on L-type calcium channels for their activity.

Table 3: Effects of Dihydropyridine Calcium Channel Blockers on Neuronal Cells in Pre-clinical Models

| Compound | Model System | Key Findings | Reference |

| Nifedipine | Cultured Mouse Cortical Neurons | Attenuated slow excitatory amino acid neurotoxicity. | nih.gov |

Structure-Activity Relationships (SAR) and Structure-Property Relationships (SPR)

The therapeutic efficacy of dihydropyridine calcium channel blockers is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different functional groups and their spatial arrangement contribute to the pharmacological activity of these compounds.

The core pharmacophore of the 1,4-dihydropyridine (B1200194) class of calcium channel blockers is the dihydropyridine ring itself. This central scaffold is essential for binding to the L-type calcium channel. Several key structural features have been identified as critical for their activity:

The 1,4-Dihydropyridine Ring: This heterocyclic ring is the fundamental component of the pharmacophore.

Aryl Group at the 4-Position: A substituted phenyl ring at this position is a common feature and is crucial for activity. The nature and position of the substituents on this ring can significantly influence potency and selectivity.

Ester Groups at the 3- and 5-Positions: These groups are important for receptor binding and can affect the drug's pharmacokinetic properties. researchgate.net

The potency and selectivity of dihydropyridine derivatives are highly dependent on the specific chemical moieties attached to the core structure. For instance, the nature of the ester groups at the C3 and C5 positions and the substituents on the C4-phenyl ring play a significant role in determining the affinity for the calcium channel and the duration of action.

While a detailed SAR study specifically for pranedipine and its analogues is not widely published, general principles derived from other dihydropyridines can be applied. The specific combination of substituents in this compound is responsible for its characteristic long-lasting therapeutic effect. The relationship between the chemical structure of a drug and its pharmacodynamic properties is a key aspect of drug design. nih.gov

Comparative studies of different dihydropyridine analogues have shown that modifications to the ester side chains can alter the lipophilicity and metabolic stability of the compound, thereby influencing its absorption, distribution, and duration of action. nih.gov The unique structural features of this compound are therefore presumed to be optimized for a favorable pharmacokinetic and pharmacodynamic profile.

Computational Chemistry Approaches for SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) is fundamental to medicinal chemistry, providing a framework for the rational design of more effective and selective therapeutic agents. In the context of this compound and other 1,4-dihydropyridine (DHP) calcium channel blockers, computational chemistry has emerged as a powerful tool to decipher the complex interplay between molecular structure and pharmacological activity. While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, a wealth of research on structurally analogous DHPs, such as nifedipine, amlodipine (B1666008), and nicardipine (B1678738), offers significant insights into the SAR of this class of compounds. These studies utilize a range of computational techniques, including Quantitative Structure-Activity Relationship (QSAR) modeling, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), and molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR analysis establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical or structural descriptors of the molecules with their observed pharmacological effects. For 1,4-dihydropyridine analogues, QSAR studies have been instrumental in identifying key molecular features that govern their calcium channel blocking potency.

These models often employ a variety of molecular descriptors, which can be broadly categorized as electronic, steric, hydrophobic, and topological. For instance, a QSAR study on a series of nifedipine analogues revealed that their potency is dependent on lipophilicity and electronic parameters of substituents on the aromatic ring. nih.govnih.gov Another study on 1,4-DHP derivatives highlighted the importance of the energy of the highest occupied molecular orbital (HOMO), dipole moment, and solvation energy in determining their inhibitory activity against hypertension. researchgate.net

A typical linear QSAR model can be represented by the following general equation:

Biological Activity (e.g., log(1/IC₅₀)) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are the molecular descriptors and c₁, c₂, ..., cₙ are their respective coefficients, with c₀ being a constant. The statistical validity of these models is assessed using parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the Fischer statistic (F-test). A robust QSAR model not only explains the SAR of the studied compounds but also possesses predictive power for new, untested molecules. nih.gov

For example, a 2D-QSAR study on amlodipine analogues identified several key descriptors influencing their calcium channel blocking activity. jocpr.com The developed model demonstrated a strong correlation between the predicted and reported activities, underscoring the utility of such models in guiding the design of novel DHPs. jocpr.com

Interactive Data Table: Key Molecular Descriptors in 2D-QSAR of Amlodipine Analogues

| Descriptor | Type | Contribution to Activity |

| T_2_Cl_5 | Alignment Independent | Positive (~35%) |

| QMDipoleX | Semi-empirical | Negative (~25%) |

| SaaNE-index | Electrotopological State | Negative (~20%) |

| XZPolarizability | Semi-empirical | Positive (~20%) |

| This table is based on findings from a study on amlodipine analogues and illustrates the types of descriptors used in QSAR modeling. jocpr.com |

3D-QSAR: CoMFA and CoMSIA

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed and spatially-oriented understanding of SAR by considering the 3D structures of the molecules and their surrounding interaction fields. CoMFA and CoMSIA are two of the most widely used 3D-QSAR techniques.

In CoMFA , molecules are aligned in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. These field values are then correlated with the biological activity using partial least squares (PLS) analysis. The results are often visualized as contour maps, indicating regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity.

CoMSIA extends the principles of CoMFA by calculating additional similarity indices, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the molecular interactions governing biological activity.

A 3D-QSAR study on a series of 1,4-dihydropyridines provided valuable insights into their structural requirements for calcium channel antagonism. researchgate.net The CoMFA and CoMSIA models generated in this study were statistically robust and the resulting contour maps highlighted key structural features. For instance, the analysis indicated that bulky substituents at the 2'- and 3'-positions of the 4-phenyl ring were favorable for activity, especially if they also contributed to a negative electrostatic potential. researchgate.net Conversely, bulky groups at the 4'-position were found to be unfavorable. researchgate.net Such findings are invaluable for the rational design of new DHP derivatives with enhanced potency.

Interactive Data Table: Statistical Parameters of 3D-QSAR Models for 1,4-Dihydropyridine Analogues

| Model | r² (non-cross-validated) | q² (cross-validated) |

| GRID/GOLPE | 0.821 | 0.620 |

| CoMFA | 0.872 | 0.600 |

| CoMSIA | 0.908 | 0.744 |

| This table presents a comparison of the statistical quality of different 3D-QSAR models from a study on 1,4-dihydropyridine analogues. researchgate.net |

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is particularly useful for elucidating the binding mode of drugs at their target site and for virtual screening of compound libraries. In the case of this compound and other DHPs, molecular docking studies have been performed to understand their interaction with the L-type calcium channel.

These simulations can reveal key amino acid residues involved in the binding and the types of interactions that stabilize the ligand-receptor complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, a molecular docking study of nifedipine analogues suggested that bulky groups at the C3 and C5 positions of the dihydropyridine ring can interfere with hydrophobic interactions with a tyrosine residue in the binding pocket. chemaxon.com The study also highlighted the importance of a chelating substituent on the 4-phenyl ring for strong binding to the receptor. chemaxon.com

Pre Clinical Pharmacological Evaluation and Animal Models

In Vitro Pharmacological Profiling

In vitro profiling aims to determine the compound's interaction with specific molecular targets and its effects on cellular functions in a controlled setting.

Receptor binding assays are fundamental in determining the affinity and selectivity of a drug for its intended target. For a calcium channel blocker like pranedipine, these studies would focus on its interaction with L-type calcium channels. Radioligand binding assays are a common technique where a radioactively labeled compound known to bind to the target receptor is used. The ability of pranedipine to displace this radioligand provides a measure of its binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Hypothetical Data Table: Radioligand Binding Affinity of Pranedipine

| Radioligand | Target Receptor | Tissue/Cell Line | Pranedipine Ki (nM) |

| [3H]Nitrendipine | L-type Ca2+ Channel | Rat cortical membranes | Data not available |

| [3H]Diltiazem | L-type Ca2+ Channel | Guinea pig skeletal muscle | Data not available |

| [3H]Verapamil | L-type Ca2+ Channel | Rabbit heart membranes | Data not available |

Note: This table is illustrative of the type of data generated from such studies; no specific data for pranedipine is currently available in the public domain.

These assays investigate the effect of a compound on the activity of specific enzymes. While the primary target of pranedipine is an ion channel, it is standard practice to screen for off-target effects on key enzymes to identify potential side effects. For instance, its effect on cytochrome P450 enzymes would be crucial to assess potential drug-drug interactions.

Hypothetical Data Table: Enzyme Inhibition Profile of Pranedipine

| Enzyme | Substrate | Assay Method | Pranedipine IC50 (µM) |

| CYP3A4 | Midazolam | Fluorometric | Data not available |

| hERG | - | Patch-clamp | Data not available |

| MAO-A | Kynuramine | Fluorometric | Data not available |

Note: This table illustrates potential enzymatic assays; no specific data for pranedipine is publicly available.

Cellular functional assays measure the physiological response of cells to the compound. For a calcium channel blocker, a key assay is the measurement of calcium influx. This can be done using fluorescent calcium indicators in cultured cells, such as vascular smooth muscle cells or cardiomyocytes. A reduction in the fluorescence signal upon stimulation in the presence of pranedipine would indicate its inhibitory effect on calcium entry.

Hypothetical Data Table: Effect of Pranedipine on Calcium Flux

| Cell Type | Stimulus | Calcium Indicator | Pranedipine IC50 (nM) |

| A7r5 Vascular Smooth Muscle Cells | KCl | Fura-2 AM | Data not available |

| Human iPSC-derived Cardiomyocytes | Electrical Pacing | Fluo-4 AM | Data not available |

Note: This table is a representation of expected data from calcium flux assays; specific data for pranedipine is not available.

Ex Vivo Organ Bath Studies

Ex vivo studies use isolated organs or tissues to assess the compound's effect in a more integrated physiological system than cultured cells.

To evaluate the vasodilatory properties of pranedipine, isolated arteries (e.g., rat aorta, porcine coronary artery) are mounted in an organ bath. The ability of pranedipine to relax pre-contracted arterial rings is measured. This provides information on its potency and efficacy as a vasodilator.

Hypothetical Data Table: Vasorelaxant Effect of Pranedipine on Isolated Rat Aorta

| Pre-contraction Agent | Endothelium | Pranedipine EC50 (nM) | Maximum Relaxation (%) |

| Phenylephrine | Intact | Data not available | Data not available |

| KCl | Denuded | Data not available | Data not available |

Note: This table demonstrates the type of data obtained from vascular reactivity studies; no specific data for pranedipine is publicly available.

The Langendorff-perfused isolated heart preparation is a classic ex vivo model to study the direct effects of a drug on cardiac function, independent of systemic influences. Parameters such as heart rate, contractile force, and coronary flow can be measured in response to pranedipine administration. This helps to characterize its cardiac-specific effects.

Hypothetical Data Table: Effects of Pranedipine on Isolated Guinea Pig Heart (Langendorff)

| Pranedipine Concentration (nM) | Change in Heart Rate (%) | Change in Left Ventricular Developed Pressure (%) | Change in Coronary Flow (%) |

| 1 | Data not available | Data not available | Data not available |

| 10 | Data not available | Data not available | Data not available |

| 100 | Data not available | Data not available | Data not available |

Note: This table is an example of the data generated from isolated heart studies; specific data for pranedipine is not available in the public domain.

In Vivo Animal Model Studies (Mechanistic and Efficacy Assessments)

The in vivo evaluation of pranedipine tartrate in animal models is a critical phase in its pre-clinical development, designed to assess its therapeutic efficacy, understand its mechanisms of action in a complex biological system, and explore its potential for organ protection. These studies utilize various animal species to model human cardiovascular diseases, providing essential data before any human trials can be initiated.

Rodent models are fundamental in early-stage cardiovascular research due to their physiological similarities to humans, rapid breeding cycles, and the availability of well-characterized disease models. nih.gov For a dihydropyridine (B1217469) calcium channel blocker like this compound, the primary rodent model for assessing antihypertensive efficacy is the Spontaneously Hypertensive Rat (SHR).

The SHR is an established and widely used model for studying human essential hypertension, as it develops high blood pressure at an early age and exhibits a similar pattern of clinical complications. nih.govplos.org In studies involving SHRs, researchers evaluate the ability of a compound to lower blood pressure and mitigate hypertension-induced cardiac damage, such as hypertrophy and fibrosis. nih.govnih.gov While specific studies detailing the effects of this compound in SHRs are not extensively available in public literature, the typical assessment would involve monitoring key hemodynamic parameters.

Another significant technique in rodent-based cardiovascular research is the use of isolated organ perfusion systems, such as the Langendorff heart preparation. harvardbioscience.com This ex vivo method allows for the study of the heart in a controlled environment, free from systemic neural and hormonal influences. harvardbioscience.com In this setup, a rodent heart is isolated and perfused with a nutrient-rich, oxygenated solution through the aorta. wikipedia.org This preserves its physiological function, enabling researchers to directly assess the effects of a compound like this compound on cardiac contractility, heart rate, and coronary blood flow. This technique is invaluable for dissecting the direct cardiac effects of a drug from its systemic vascular effects. harvardbioscience.comnih.gov

Table 1: Illustrative Data from Rodent Model Assessments for a Calcium Channel Blocker

| Parameter | Animal Model | Expected Outcome for a Dihydropyridine Calcium Channel Blocker |

|---|---|---|

| Systolic Blood Pressure | Spontaneously Hypertensive Rat (SHR) | Significant reduction compared to untreated control SHR group. nih.gov |

| Heart Weight / Body Weight Ratio | Spontaneously Hypertensive Rat (SHR) | Attenuation of cardiac hypertrophy, leading to a lower ratio. nih.gov |

| Cardiac Fibrosis Markers | Spontaneously Hypertensive Rat (SHR) | Reduction in collagen deposition and fibrosis-related gene expression. nih.gov |

| Coronary Flow | Isolated Langendorff Heart | Increase in coronary perfusion due to vasodilation of coronary arteries. |

Note: This table illustrates the types of data generated from rodent models for compounds in this therapeutic class. Specific quantitative data for this compound is not available in the cited literature.

Following initial studies in rodents, promising therapeutic agents are often evaluated in non-rodent, typically larger, animal models to gather more translatable data. The cardiovascular system of species like canines shares greater anatomical and physiological similarity with humans, making them crucial for pre-clinical pharmacological assessment.

Canine models are particularly valuable for studying complex cardiovascular conditions such as chronic ischemic heart failure or mitral valve disease. nih.govnih.gov Creating a reliable model of chronic ischemic heart failure in canines, for instance, allows researchers to test the efficacy of novel therapeutics in a setting that mimics the human condition of heart failure with reduced ejection fraction (HFrEF). nih.gov In such models, the evaluation of a compound like this compound would involve detailed hemodynamic monitoring, often through cardiac catheterization and advanced imaging techniques like echocardiography. These studies can provide critical insights into the drug's effects on cardiac output, pulmonary and systemic vascular resistance, and pressures within the heart chambers. nih.gov

The use of these larger animal models is essential for confirming the pharmacological effects observed in rodents and for providing a more robust prediction of the drug's potential performance in human clinical trials.

Pharmacodynamic (PD) biomarkers are measurable indicators that signal the biological effect of a drug on the body. hayesbiomarkerconsulting.com In the pre-clinical evaluation of this compound, the assessment of PD biomarkers in animal models is essential to confirm target engagement and understand the dose-response relationship. hayesbiomarkerconsulting.com

The most direct PD biomarker for an antihypertensive agent is blood pressure itself. Continuous monitoring in animal models, such as the SHR, provides clear evidence of the drug's primary pharmacological effect. plos.org Other key PD biomarkers in cardiovascular studies include:

Heart Rate: To assess for potential reflex tachycardia, a common response to vasodilation.

Plasma Drug Concentration: Measured alongside physiological effects to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, linking exposure to response. hayesbiomarkerconsulting.com

Biochemical Markers: In studies of organ protection, markers of tissue damage or stress, such as B-type natriuretic peptide (BNP) for cardiac strain or markers of kidney function, can serve as crucial PD biomarkers. nih.govmdpi.com

These biomarkers provide quantitative data on the drug's activity, helping to guide the selection of doses for further studies and providing early proof of the intended mechanism of action. hayesbiomarkerconsulting.com The reliability of PD biomarker data is contingent on the quality and validation of the assays used for their measurement.

Beyond lowering blood pressure, a key area of investigation for modern antihypertensive drugs is their potential for providing direct protection to organs commonly damaged by chronic hypertension, such as the heart, kidneys, and brain. Animal models are indispensable for exploring these organ protection mechanisms.

In the context of this compound, studies would likely focus on its cardioprotective and nephroprotective effects. The SHR model, which develops not only hypertension but also subsequent cardiac hypertrophy and renal damage, is highly suitable for these investigations. nih.govmdpi.com Early and effective antihypertensive therapy in young SHRs has been shown to prevent the development of cardiac fibrosis and reduce hypertrophy, demonstrating a clear cardioprotective effect. nih.gov

Mechanistic studies in these models might involve evaluating the expression of genes and proteins associated with fibrosis (e.g., collagen, transforming growth factor-beta) and hypertrophy. Furthermore, animal models with specific predispositions, such as the stroke-prone SHR (SHRSP), can be used to investigate whether a compound can mitigate damage in the brain and kidneys, potentially through mechanisms beyond blood pressure reduction alone. mdpi.com Ex-vivo organ perfusion platforms also offer an opportunity to study and develop new therapeutics aimed at limiting cardiac injury. nih.gov

Table 2: Illustrative Endpoints for Organ Protection Studies in Animal Models

| Organ | Animal Model | Potential Endpoint/Biomarker | Protective Mechanism Investigated |

|---|---|---|---|

| Heart | Spontaneously Hypertensive Rat (SHR) | Heart Weight / Body Weight Ratio, Histological analysis of fibrosis | Anti-hypertrophic, Anti-fibrotic effects nih.gov |

| Kidney | Stroke-Prone SHR (SHRSP) | Proteinuria, Glomerular filtration rate, Kidney histology | Reduction of hypertension-induced renal damage |

| Brain | Stroke-Prone SHR (SHRSP) | Incidence of stroke, Analysis of cerebrovascular integrity | Protection against cerebrovascular events mdpi.com |

Note: This table outlines common endpoints used to assess organ protection for antihypertensive agents. Specific data for this compound is not available in the cited literature.

Analytical Methodologies for Pranedipine Tartrate Research

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatography is an indispensable analytical technique for separating, identifying, and purifying the components of a mixture. nih.govkhanacademy.org For a pharmaceutical compound like Pranedipine Tartrate, chromatographic methods are central to determining its purity by separating it from any impurities or degradation products and for quantifying the amount of the active pharmaceutical ingredient (API). chromatographyonline.comrotachrom.com

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy. Reversed-phase HPLC (RP-HPLC) is particularly common for analyzing moderately polar compounds like this compound.

Method Development: The development of an RP-HPLC method for this compound involves a systematic optimization of various parameters to achieve a satisfactory separation between the main compound and its potential impurities within a reasonable analysis time. nih.govnih.gov Key steps include:

Column Selection: A C18 column is a common choice for the stationary phase, offering good retention and separation for a wide range of pharmaceutical compounds. researchgate.netglobalresearchonline.net

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The ratio of these components is adjusted to control the retention time and resolution of the analyte. nih.govresearchgate.net For tartrate salts, controlling the pH of the buffer is crucial for achieving consistent retention and peak shape. rroij.com

Detection: A UV detector is commonly used, with the detection wavelength set at an absorption maximum for Pranedipine to ensure high sensitivity. researchgate.netglobalresearchonline.net

Flow Rate: The flow rate of the mobile phase is optimized to balance analysis time with separation efficiency, typically around 1.0 mL/min. globalresearchonline.netrroij.com

Validation: Once developed, the analytical method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability, reproducibility, and accuracy for its intended purpose. mdpi.com Validation involves assessing several key parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or excipients.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). doaj.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. rroij.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

Table 1: Illustrative RP-HPLC Method Parameters for a Pharmaceutical Tartrate Salt (Note: This table presents typical parameters based on methods developed for similar compounds, such as Tolterodine Tartrate and Evogliptin Tartrate, and serves as an example for this compound analysis.)

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography System | Standard for pharmaceutical analysis. rroij.com |

| Column (Stationary Phase) | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides excellent separation for many drug molecules. globalresearchonline.net |

| Mobile Phase (Isocratic) | Buffer (e.g., Phosphate Buffer, pH adjusted) : Methanol (e.g., 45:55 v/v) | Commonly used for tartrate salts to ensure good peak shape and retention. globalresearchonline.net |

| Flow Rate | 1.0 mL/min | A standard flow rate balancing efficiency and run time. nih.gov |

| Detection | UV at an absorption maximum (e.g., 220-280 nm) | Selected based on the UV spectrum of the analyte for maximum sensitivity. researchgate.net |

| Injection Volume | 20 µL | A typical volume for analytical HPLC. nih.gov |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Ensures reproducible retention times. |

| Retention Time (Rt) | ~5-8 minutes | A desirable range for efficient routine analysis. researchgate.netrroij.com |

Gas Chromatography (GC) is a powerful separation technique primarily used for analyzing volatile and thermally stable compounds. For a large, non-volatile molecule like this compound, direct analysis by GC is not feasible. However, GC can be employed in specific contexts:

Analysis of Volatile Impurities: GC is the standard method for identifying and quantifying residual solvents from the manufacturing process. These are volatile organic compounds that must be controlled within strict limits.

Derivatization: In some research applications, non-volatile compounds can be chemically modified (derivatized) to produce volatile derivatives that can then be analyzed by GC. This approach is less common for routine quality control of this compound itself but could be used to analyze specific impurities or related substances if they are amenable to derivatization.

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. libretexts.org SFC has gained significant interest in pharmaceutical analysis for several reasons:

Speed: The low viscosity and high diffusivity of supercritical fluids allow for much faster separations compared to HPLC. libretexts.orgjascoinc.com

Reduced Solvent Consumption: Using CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making SFC a "greener" analytical technique. jascoinc.com

Orthogonal Selectivity: SFC can provide different separation selectivity compared to RP-HPLC, making it a valuable orthogonal technique for purity analysis. uliege.be

Chiral Separations: SFC is particularly well-suited for the separation of enantiomers (chiral compounds), which is a critical aspect of pharmaceutical development. chromatographyonline.com

For this compound, SFC could be applied for rapid purity assays or for challenging separations of stereoisomers if any exist. The technique is often coupled with mass spectrometry (SFC-MS) for enhanced identification capabilities. chromatographyonline.com

Electrophoretic Techniques

Capillary Electrophoresis (CE) for Purity and Chiral Separation

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers several advantages for pharmaceutical analysis, including high resolution, short analysis times, and low consumption of sample and reagents. It is particularly valuable for assessing the purity of drug substances and for separating enantiomers.

Purity Analysis

In its purity analysis application, CE separates the main compound from its impurities based on differences in their mass-to-charge ratio and electrophoretic mobility. A sample solution is introduced into a narrow-bore fused-silica capillary filled with a background electrolyte (BGE), and a high voltage is applied. Ions migrate at different velocities, leading to their separation, and are detected as they pass a detector window, typically a UV-Vis detector.

Chiral Separation

Pranedipine is a chiral compound, meaning it exists as a pair of non-superimposable mirror-image isomers (enantiomers). Since enantiomers often have different pharmacological activities, regulatory agencies require the stereospecific analysis of chiral drugs. CE is a powerful tool for this

Bioanalytical Method Development for Pre-clinical Samples

LC-MS/MS Methodologies for Detection in Biological Matrices (Animal)

Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and speed. frontiersin.orgbiotrial.com A hypothetical, yet scientifically grounded, LC-MS/MS method for this compound quantification in animal plasma (e.g., rat or dog) would involve the optimization of several key parameters.

Chromatographic Separation: The separation of Pranedipine from endogenous plasma components would likely be achieved using a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 column is a common choice for such applications. nih.govnih.govfarmaciajournal.com The mobile phase would typically consist of a mixture of an aqueous component (such as water with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent (like acetonitrile or methanol). nih.govfarmaciajournal.com A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure efficient separation and a short run time. farmaciajournal.com

Mass Spectrometric Detection: Following chromatographic separation, the analyte would be introduced into the mass spectrometer, likely using an electrospray ionization (ESI) source operating in the positive ion mode, as this is common for nitrogen-containing compounds like Pranedipine. The mass spectrometer would be operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated molecular ion ([M+H]+) of Pranedipine in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and then monitoring a specific, stable product ion in the third quadrupole (Q3). nih.govnih.gov This process ensures high selectivity and minimizes interference from other substances in the plasma matrix. An internal standard (IS), a structurally similar compound or a stable isotope-labeled version of Pranedipine, would be used to ensure accuracy and precision by correcting for variations during sample preparation and analysis. nih.govnih.gov

| Parameter | Typical Condition | Rationale |

| Chromatography System | UHPLC or HPLC | Provides efficient separation of the analyte from matrix components. |

| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Common for the separation of small molecule drugs. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aids in protonation for positive mode ESI. |

| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for elution from the reversed-phase column. |

| Flow Rate | 0.2 - 0.6 mL/min | Typical flow rate for analytical LC-MS/MS. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for nitrogen-containing compounds like Pranedipine. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

| Internal Standard | Structurally similar compound or stable isotope-labeled Pranedipine | Corrects for variability in sample processing and instrument response. |

This table represents a hypothetical set of LC-MS/MS conditions for this compound analysis based on common practices for similar compounds.

Sample Preparation Techniques for Bioanalytical Research

The complexity of biological matrices such as plasma necessitates a sample preparation step to remove proteins and other interfering substances before LC-MS/MS analysis. The choice of technique depends on the analyte's properties, the required sensitivity, and the desired throughput. For this compound analysis in animal plasma, the following techniques are commonly employed:

Protein Precipitation (PPT): This is a straightforward and widely used method for sample cleanup. nih.govchromatographyonline.com It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample. nih.govchromatographyonline.com This denatures and precipitates the plasma proteins. After centrifugation, the clear supernatant containing the analyte and internal standard is collected and can be either directly injected into the LC-MS/MS system or evaporated and reconstituted in a suitable solvent. chromatographyonline.com

Liquid-Liquid Extraction (LLE): LLE is another common technique that separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partitioning behavior. researchgate.net An appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether) is added to the plasma sample, followed by vortexing to facilitate the transfer of the analyte into the organic phase. After centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted before injection. LLE can provide a cleaner extract than PPT, reducing matrix effects. researchgate.net

Solid-Phase Extraction (SPE): SPE is a more selective and powerful sample preparation technique. It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a suitable solvent. SPE can yield very clean extracts, which is beneficial for achieving high sensitivity and minimizing matrix effects.

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. chromatographyonline.com | Fast, simple, and cost-effective. waters.com | May result in less clean extracts and potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. researchgate.net | Provides cleaner extracts than PPT, good recovery for many compounds. | More labor-intensive and time-consuming than PPT, requires solvent evaporation and reconstitution steps. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Highly selective, provides very clean extracts, can concentrate the analyte. | More complex and expensive than PPT and LLE. |

This table summarizes common sample preparation techniques that would be applicable for the analysis of this compound in animal biological matrices.

Pre Clinical Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Species

The characterization of a drug candidate's ADME properties is fundamental in preclinical development. These studies are essential to understand how a substance is taken up by, moves within, is chemically altered by, and exits a biological system.

In vitro permeability assays are crucial for predicting the oral absorption of a drug in humans. medtechbcn.comeuropa.eu The Caco-2 cell model is a widely accepted and utilized method for this purpose. evotec.comnih.gov These cells, derived from human colorectal carcinoma, form a monolayer that mimics the intestinal epithelial barrier. evotec.com

By measuring the rate at which a compound moves from the apical (lumen) side to the basolateral (blood) side of the Caco-2 monolayer, researchers can calculate an apparent permeability coefficient (Papp). medtechbcn.com This value helps to classify a compound's potential for intestinal absorption. nih.gov Bidirectional assays, which also measure transport from the basolateral to the apical side, can identify if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption by pumping the drug back into the intestinal lumen. evotec.com

Table 1: Representative Data for Caco-2 Permeability Assay (Note: This table is illustrative as specific data for pranedipine tartrate is not publicly available. It shows typical data points collected in such a study.)

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Classification |

|---|---|---|---|---|

| Atenolol (Low Permeability Control) | A -> B | 0.5 | N/A | Low |

| Propranolol (High Permeability Control) | A -> B | 25.0 | N/A | High |

| This compound (Hypothetical) | A -> B | Data not available | Data not available | Data not available |

| This compound (Hypothetical) | B -> A | Data not available | | |

Tissue distribution studies in animal models, such as rats, are performed to understand where a compound travels in the body after administration and to identify potential sites of accumulation. nih.govnih.govmdpi.com Following administration (e.g., intravenous or oral), various tissues and organs (such as the heart, liver, spleen, lung, kidney, and brain) are collected at different time points. nih.govmdpi.com The concentration of the compound in these tissues is then quantified, often using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). frontiersin.org

This information is critical for assessing potential target organ toxicity and for understanding the relationship between drug concentration in plasma and at the site of action. nih.gov Factors such as lipophilicity, plasma protein binding, and interaction with transporters influence how a drug distributes into different tissues. nih.govdovepress.com

Metabolic Pathways and Enzyme Systems

Understanding how a drug is metabolized is vital for predicting its efficacy, potential for drug-drug interactions, and toxicity. evotec.comnih.gov

The cytochrome P450 (CYP) family of enzymes, primarily located in the liver, is responsible for the metabolism of a vast number of drugs. nih.gov In vitro studies using liver microsomes from preclinical species (like rats) and humans are standard for investigating a compound's metabolic stability and identifying the specific CYP enzymes involved. cellgs.comnih.govamegroups.cn

In these assays, the compound is incubated with liver microsomes and necessary cofactors. The rate of disappearance of the parent compound provides a measure of its metabolic stability, from which parameters like intrinsic clearance can be calculated. mdpi.com To identify the responsible CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9), experiments are often conducted with specific chemical inhibitors or recombinant human CYP enzymes. nih.gov

Table 2: Representative Data for In Vitro Metabolism in Rat Liver Microsomes (Note: This table is illustrative as specific data for this compound is not publicly available. It shows typical data points collected in such a study.)

| Parameter | Value |

|---|---|

| Incubation Concentration | Data not available |

| Half-life (t½) in Microsomes (min) | Data not available |

| Intrinsic Clearance (CLint) (µL/min/mg protein) | Data not available |

Identifying the chemical structures of metabolites is a key component of preclinical drug development. frontagelab.commdpi.com This is crucial because metabolites can be pharmacologically active, inactive, or even toxic. nih.gov Regulatory agencies require an assessment of major human metabolites to ensure they have been adequately tested in preclinical safety studies. evotec.com

Metabolite identification is typically performed on samples from in vitro metabolism studies (like microsomal incubations) and in vivo samples (plasma and excreta) from animal studies. evotec.com High-resolution mass spectrometry is a powerful tool used to detect and elucidate the structures of these metabolites. mdpi.comnih.gov

Elimination Routes and Excretion Profiles in Animal Models

Excretion studies determine how a compound and its metabolites are removed from the body. These studies are typically conducted in animal models like rats, where urine, feces, and sometimes bile are collected over a period of time after drug administration. nih.govnih.govmdpi.com

The amounts of the parent drug and its metabolites in the collected samples are quantified to determine the major routes of elimination (renal vs. fecal). nih.govchromatographyonline.com This information, combined with metabolism data, provides a complete picture of the drug's disposition and clearance from the body, which is essential for predicting its pharmacokinetic profile in humans. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Atenolol |

| Propranolol |

Plasma Protein Binding Studies in Pre-clinical Research

The binding of a drug to plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability to target tissues, and elimination. Only the unbound fraction of a drug is generally considered pharmacologically active and available to be metabolized and excreted. Therefore, understanding the extent of plasma protein binding (PPB) in preclinical species is essential for interpreting pharmacokinetic and pharmacodynamic data and for extrapolating these findings to humans.

The standard method for determining plasma protein binding in vitro is equilibrium dialysis. pharmaron.comxenotech.com This technique involves dialyzing the drug in plasma against a protein-free buffer solution, separated by a semi-permeable membrane, until equilibrium is reached. The concentration of the drug in both compartments is then measured to calculate the fraction of the drug that was bound to plasma proteins. xenotech.com

While specific data for pranedipine is absent, analysis of other dihydropyridine (B1217469) calcium channel blockers provides context for the expected range of plasma protein binding for this class of compounds. For instance, amlodipine (B1666008) has been reported to be approximately 95% bound to plasma proteins. kup.at Ryosidine exhibits binding greater than 90% in animal species. nih.gov In dogs, the in vivo plasma protein binding of cilnidipine (B1669028) was determined to be in the range of 77% to 86%. researchgate.net These findings highlight a general trend of high plasma protein binding for this therapeutic class.

The table below illustrates plasma protein binding data for other dihydropyridine calcium channel blockers, which may offer a comparative perspective in the absence of specific data for this compound.

Table 1: Plasma Protein Binding of Select Dihydropyridine Calcium Channel Blockers in Preclinical Species

| Compound | Species | Plasma Protein Binding (%) | Reference |

|---|---|---|---|

| Amlodipine | General (Animal/Human) | ~95% | kup.at |

| Ryosidine | General (Animal/Human) | >90% | nih.gov |

| Cilnidipine | Dog | 77-86% | researchgate.net |

| Nifedipine (B1678770) | Rat, Dog, Human | 96-99% | xenotech.com |

It is important to underscore that these values are for comparative purposes only and the actual plasma protein binding of this compound could differ. The primary proteins responsible for binding drugs in plasma are albumin, which typically binds acidic and neutral drugs, and α1-acid glycoprotein (B1211001), which has a higher affinity for basic drugs. derangedphysiology.com Given the chemical structure of pranedipine, it would likely bind to both of these proteins to some extent.

Advanced Research and Development Perspectives

Drug Repurposing Potential in Pre-clinical Models

Drug repurposing, the process of identifying new therapeutic uses for existing drugs, offers a significantly more time- and cost-effective approach to drug development compared to traditional methods. nih.govnih.govfrontiersin.org This strategy is particularly valuable as it leverages the known safety and pharmacokinetic profiles of approved drugs, thereby reducing the risk of failure in clinical trials. nih.govfrontiersin.org

The process of drug repurposing often begins with identifying a drug candidate, which can be achieved through computational methods or by observing off-label uses. nih.gov This is followed by evaluation in preclinical models to assess its efficacy for the new indication. nih.gov For a compound like pranedipine, which belongs to the dihydropyridine (B1217469) class of calcium channel blockers, its potential for repurposing could be explored in various disease models beyond its primary cardiovascular applications. nih.gov Dihydropyridines have shown a wide range of biological activities, including potential applications in oncology and as anti-inflammatory agents. researchgate.netmdpi.com Preclinical studies are essential to validate these new potential uses before they can be considered for clinical investigation. nih.govbirac.nic.in

Combination Therapies in Pre-clinical Research Models

The use of combination therapies is a standard approach in many areas of medicine, notably in cancer treatment, to enhance efficacy, overcome drug resistance, and reduce toxicity. nih.gov In preclinical research, evaluating the synergistic or additive effects of combining a compound like pranedipine tartrate with other therapeutic agents is a critical step in developing new treatment strategies. nih.gov

Preclinical models, both in vitro and in vivo, are indispensable for identifying promising drug combinations. nih.gov These models allow researchers to investigate the mechanisms of interaction between drugs and to determine optimal dosing schedules. nih.govmdpi.com For instance, a preclinical study might assess whether pranedipine can enhance the efficacy of an existing anti-cancer drug or an anti-inflammatory agent. The rationale for such combinations is often based on targeting different but complementary biological pathways. nih.gov Given the complexity and resource-intensive nature of testing all possible combinations clinically, robust preclinical data is vital for prioritizing which combinations should move forward into clinical trials. nih.gov

Future Directions in Pre-clinical Research for Dihydropyridine Compounds

The dihydropyridine scaffold remains a cornerstone in medicinal chemistry, with ongoing research focused on developing new analogs and exploring novel therapeutic applications. nih.gov Future preclinical research on dihydropyridine compounds is likely to focus on several key areas.

One promising direction is the development of new generations of dihydropyridines with improved pharmacological profiles, such as enhanced tissue selectivity and longer duration of action. nih.gov Additionally, there is growing interest in the potential of dihydropyridines to treat a broader range of conditions beyond cardiovascular diseases, including neurological disorders and certain types of cancer. researchgate.net Preclinical studies will be instrumental in validating these new therapeutic hypotheses and in identifying the most promising lead compounds for further development. rrpharmacology.ru

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanism Elucidation

The integration of "omics" technologies—genomics, proteomics, and metabolomics—is revolutionizing our understanding of drug mechanisms of action. biobide.com By providing a global view of the molecular changes that occur in response to drug treatment, these technologies can help to identify novel drug targets, uncover mechanisms of drug resistance, and discover biomarkers for predicting treatment response. biobide.commdpi.com